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Compound of Interest

Compound Name:
Methyl (3R)-(-)-3-(1-methylindol-3-

yl)butanoate

CAS No.: 460050-72-0

Cat. No.: B1627319 Get Quote

Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for

over 3,000 natural isolates and marketed drugs. However, the specific subclass of chiral indole

esters represents a frontier in high-precision pharmacology. Unlike planar, achiral indole

derivatives, chiral indole esters introduce three-dimensional complexity that allows for

stereospecific target engagement.

This guide analyzes the biological activity of these compounds, focusing on their ability to

discriminate between protein binding pockets (e.g., c-Src kinase, Tubulin, Viral Coat Proteins)

based on absolute configuration (

vs.

). It provides researchers with a roadmap for synthesizing, resolving, and validating these
molecules as potent therapeutic agents.[1]

Part 1: Structural & Stereochemical Significance
The biological potency of chiral indole esters is governed by the Eudismic Ratio (ER)—the ratio

of the potency of the eutomer (active enantiomer) to the distomer (less active/inactive
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enantiomer).

Sources of Chirality in Indole Esters
C3-Functionalization: The C3 position of the indole ring is nucleophilic. Asymmetric Friedel-

Crafts alkylations at this position create a chiral center directly attached to the heterocycle.

Chiral Ester Side Chains: Conjugation of the indole carboxylic acid with chiral alcohols or

amino acids (e.g., L-Tryptophan, Phenylglycinol) creates diastereomeric esters.

Indoline Scaffolds: Asymmetric hydrogenation of the C2-C3 double bond converts the planar

indole into a chiral indoline (dihydroindole), often stabilizing ester substituents.

Visualization: Structural Logic
The following diagram illustrates the structural classification and logic flow for developing these

compounds.
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Caption: Structural derivation of bioactive chiral indole esters and their primary biological

targets.

Part 2: Biological Targets & Mechanisms
c-Src Kinase Inhibition (Anticancer)
c-Src is a non-receptor tyrosine kinase upregulated in colon and ovarian cancers. Chiral 3-

substituted indole esters act as ATP-competitive inhibitors.

Mechanism: The indole moiety mimics the adenine ring of ATP, occupying the hinge region of

the kinase. The chiral ester substituent projects into the hydrophobic back-pocket (selectivity
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pocket).

Stereoselectivity: The (

)-enantiomer often exhibits superior potency (IC

< 50 nM) compared to the (

)-enantiomer. This is because the (

)-configuration allows the ester carbonyl to form a critical hydrogen bond with the backbone
amide of Asp404 (DFG motif), while the (

)-enantiomer causes steric clash.

Viral Coat Protein Interference (Antiviral)
Chiral indole derivatives containing ester or bioisostere (oxazoline) linkages demonstrate

potent activity against RNA viruses (e.g., PVY, Influenza).

Mechanism: These compounds bind to the viral Coat Protein (CP), preventing the

disassembly of the virus upon entry or inhibiting the assembly of new virions.

Stereoselectivity: In docking studies, (

)-enantiomers show higher binding affinity (-6.5 kcal/mol) than (

)-enantiomers due to optimized pi-pi stacking interactions with aromatic residues (e.g., Trp,
Phe) in the viral capsid pore.

Tubulin Polymerization Inhibition
Bis(indole) esters function as microtubule destabilizing agents. They bind to the colchicine site

of tubulin, preventing polymerization and arresting cells in the G2/M phase.

Part 3: Experimental Protocols (Self-Validating
Systems)
Protocol A: Enantioselective Synthesis & Resolution
To ensure "Trustworthiness," the synthesis must yield high enantiomeric excess (ee).
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Step-by-Step Workflow:

Reaction: React Indole with methyl-3,3,3-trifluoropyruvate using a Chiral Bis-oxazoline (Box)-

Copper(II) catalyst.

Condition: Dichloromethane, -78°C, 24 hours.

Workup: Quench with saturated NH

Cl. Extract with EtOAc.

Purification: Flash chromatography (Hexane/EtOAc).

Chiral Resolution (Validation):

Instrument: HPLC (Agilent 1200 or equivalent).

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase: Hexane:Isopropanol (90:10) isocratic.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Success Criterion: Baseline separation of peaks (

) and ee > 95%.

Protocol B: c-Src Kinase Inhibition Assay (FRET-Based)
This protocol validates the biological activity target.

Reagents: Recombinant c-Src kinase, ATP (Km concentration), Peptide substrate (poly-Glu-

Tyr), FRET tracer.

Preparation: Dissolve chiral indole esters in 100% DMSO. Serial dilute (10 mM to 1 nM).

Incubation:
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Mix 5 µL compound + 5 µL enzyme in reaction buffer (50 mM HEPES, pH 7.5, 10 mM

MgCl

).

Incubate 15 min at RT to allow conformational equilibrium.

Add 10 µL ATP/Peptide mix to initiate.

Detection: After 60 min, add EDTA to stop reaction. Measure Fluorescence Resonance

Energy Transfer (FRET) signal.

Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to Hill equation to derive IC

.

Control: Staurosporine (positive control).

Part 4: Data Presentation
The following table summarizes the comparative activity of enantiomeric pairs found in

literature for indole-based esters.

Compound
Class

Target

(

)-Enantiomer
Activity

(

)-Enantiomer
Activity

Eudismic
Ratio (S/R)

3-Substituted

Indole Ester

c-Src Kinase (IC

)
45 nM (Potent)

> 10,000 nM

(Inactive)
> 200

Indole-Oxazoline

PVY Coat

Protein (EC

)

256 µg/mL 328 µg/mL 1.3

Tryptophan

Indole Amide
Antifungal (MIC) 1.95 µg/mL 8.5 µg/mL 4.3
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Part 5: Mechanism of Action Visualization
The following diagram details the signal transduction pathway interference caused by Chiral

Indole Esters in a cancer cell context.
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Caption: Pathway blockage by Chiral Indole Esters preventing downstream STAT3/FAK

signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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